6-Ketodihydrotestosterone
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Overview
Description
“11-Ketodihydrotestosterone” also known as “5α-androstan-17β-ol-3,11-dione”, is an endogenous, naturally occurring steroid and androgen prohormone that is produced primarily, if not exclusively, in the adrenal glands . It is closely related to “11β-hydroxyandrostenedione (11β-KA4)”, “adrenosterone (11-ketoandrostenedione; 11-KA4)”, and “11-ketotestosterone (11-KT)”, which are also produced in the adrenal glands .
Synthesis Analysis
The synthesis of these compounds involves multiple enzymes and pathways. For instance, “11-Ketotestosterone”, a downstream metabolite of “11β-hydroxyandrostenedione (11OHA4)” is mostly produced in peripheral tissues . The exact synthesis process of “6-Ketodihydrotestosterone” is not clear from the available information.
Molecular Structure Analysis
The molecular structure of these compounds involves various functional groups and bonds. For instance, “11β-Hydroxydihydrotestosterone” has a systematic IUPAC name of "(5S,8S,9S,10S,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta [a]phenanthren-3-one" .
Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and involve multiple steps. For instance, “Mercaptopurine” competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their molecular structure and functional groups. For instance, “11-Ketotestosterone” is an oxidized form of testosterone that contains a keto group at the C11 position .
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on understanding the role of these compounds in human health and disease. For instance, “11-oxygenated androgens” have emerged as major components of several disorders of androgen excess, such as congenital adrenal hyperplasia, premature adrenarche and polycystic ovary syndrome, as well as in androgen-dependent tumours, such as castration-resistant prostate cancer .
Properties
CAS No. |
899-39-8 |
---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15,17,22H,3-10H2,1-2H3/t12-,13-,14-,15+,17-,18+,19-/m0/s1 |
InChI Key |
SOQWQZZNPGBTQR-YDOJUKJESA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C |
SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C |
899-39-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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